molecular formula C16H14N2O7 B12766308 Ewv5cym7FS CAS No. 290335-23-8

Ewv5cym7FS

Cat. No.: B12766308
CAS No.: 290335-23-8
M. Wt: 346.29 g/mol
InChI Key: FWVBLUDIAWAMAJ-UHFFFAOYSA-N
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Description

The compound Ewv5cym7FS NCX-4050 , is a nitric oxide (NO) donor. It belongs to a class of compounds known as nitroaspirins, which are designed to release nitric oxide in a controlled manner. This compound has shown potential in various therapeutic applications due to its ability to donate nitric oxide, which plays a crucial role in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NCX-4050 involves the incorporation of a nitric oxide-releasing moiety into the aspirin moleculeThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the nitration and subsequent reactions .

Industrial Production Methods

Industrial production of NCX-4050 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

NCX-4050 undergoes several types of chemical reactions, including:

    Oxidation: The nitric oxide donor group can undergo oxidation, releasing nitric oxide.

    Reduction: The nitro group can be reduced under certain conditions.

    Substitution: The aspirin moiety can undergo substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

Common reagents used in the reactions of NCX-4050 include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Catalysts: Such as palladium on carbon and platinum oxide.

Major Products

The major products formed from these reactions include various nitric oxide-releasing intermediates and derivatives of aspirin, depending on the specific reaction conditions .

Scientific Research Applications

    Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in conditions such as cardiovascular diseases, erectile dysfunction, and respiratory distress syndrome.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

The mechanism of action of NCX-4050 involves the controlled release of nitric oxide. Nitric oxide is a potent vasodilator and signaling molecule that plays a crucial role in various physiological processes. NCX-4050 releases nitric oxide through the breakdown of its nitric oxide donor group, which then activates guanylate cyclase. This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and other physiological effects .

Comparison with Similar Compounds

Similar Compounds

    NCX-4016: Another nitroaspirin with similar nitric oxide-releasing properties.

    NCX-4040: A positional isomer of NCX-4050 with different therapeutic properties.

    Sodium Nitroprusside: A well-known nitric oxide donor used in clinical settings.

Uniqueness

NCX-4050 is unique due to its specific nitric oxide-releasing profile and its potential therapeutic applications. Unlike other nitric oxide donors, NCX-4050 has shown promise in treating a variety of conditions, including cardiovascular diseases and erectile dysfunction, through its controlled release of nitric oxide and subsequent activation of guanylate cyclase .

Properties

CAS No.

290335-23-8

Molecular Formula

C16H14N2O7

Molecular Weight

346.29 g/mol

IUPAC Name

[6-(nitrooxymethyl)pyridin-2-yl]methyl 2-acetyloxybenzoate

InChI

InChI=1S/C16H14N2O7/c1-11(19)25-15-8-3-2-7-14(15)16(20)23-9-12-5-4-6-13(17-12)10-24-18(21)22/h2-8H,9-10H2,1H3

InChI Key

FWVBLUDIAWAMAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OCC2=NC(=CC=C2)CO[N+](=O)[O-]

Origin of Product

United States

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